(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Descripción
This compound is a urea derivative featuring a quinazolinone scaffold substituted with an isobutyl group and a 3,4-dimethylphenyl moiety. The (E)-configuration refers to the spatial arrangement of the urea linkage relative to the quinazolinone ring. Urea-based compounds are known for their hydrogen-bonding capabilities, which influence solubility, crystallinity, and biological interactions. The quinazolinone core is a heterocyclic system associated with diverse pharmacological activities, including kinase inhibition and anticancer effects.
Propiedades
Número CAS |
899972-98-6 |
|---|---|
Fórmula molecular |
C21H24N4O2 |
Peso molecular |
364.449 |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H24N4O2/c1-13(2)12-25-19(17-7-5-6-8-18(17)23-21(25)27)24-20(26)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H2,22,24,26) |
Clave InChI |
RVHCCWDDSSQBEA-LYBHJNIJSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The provided evidence focuses on structurally distinct 2-pyrazoline derivatives synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine. While these compounds share the 3,4-dimethylphenyl group with the target urea-quinazolinone compound, critical differences in core structure, substituents, and properties are evident. Below is a systematic comparison:
Structural Differences
Physical and Spectroscopic Properties
A comparison of key properties is summarized below:
Functional Implications
- Polarity : The urea group in the target compound increases polarity compared to the alkoxy-substituted pyrazolines, likely reducing lipid solubility but enhancing aqueous stability.
- Bioactivity: Pyrazolines in the evidence exhibit moderate antimicrobial activity , whereas the target compound’s quinazolinone-urea structure may target enzymes like kinases or proteases due to urea’s H-bonding capacity.
- Thermal Stability: Higher melting points in pyrazolines (102–130°C) correlate with crystalline packing. The target compound’s urea-quinazolinone system may exhibit even higher thermal stability due to extensive H-bonding.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Advanced: How can reaction conditions be optimized to enhance yield and stereochemical purity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve urea coupling efficiency due to better solubility of intermediates .
- Temperature Control : Lower temperatures (50–60°C) reduce side reactions (e.g., isomerization) during urea formation .
- Catalytic Additives : Triethylamine (5 mol%) accelerates isocyanate reactivity, while ZnCl₂ stabilizes the quinazolinone intermediate .
- In Situ Monitoring : Use HPLC-MS to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₆N₄O₂) with <2 ppm error .
- X-ray Crystallography : Resolve absolute stereochemistry (if crystalline) .
Advanced: How should researchers address contradictions in reported biological activities?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound stability .
- Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., ATCC guidelines) to minimize off-target effects .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and report activity as % inhibition ± SEM .
Q. Table 2: Conflicting Bioactivity Data Example
| Study | Target (IC₅₀, nM) | Assay Conditions | Reference |
|---|---|---|---|
| A | Kinase X: 120 ± 15 | 1% DMSO, pH 7.4 | |
| B | Kinase X: 450 ± 30 | 0.5% DMSO, pH 6.8 |
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications : Replace the quinazolinone with pyridopyrimidinone to assess ring size impact .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to evaluate electronic effects on binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical H-bond donors (urea NH) and hydrophobic pockets (isobutyl group) .
Q. Table 3: SAR of Key Analogues
| Analog | Modification | Activity (IC₅₀, nM) | LogP |
|---|---|---|---|
| 1 | -OCH₃ (phenyl) | 150 ± 10 | 3.2 |
| 2 | -CF₃ (phenyl) | 85 ± 5 | 3.8 |
| 3 | Cyclopropyl (isobutyl) | 220 ± 15 | 2.9 |
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : Lyophilized powder stored at -20°C under argon prevents hydrolysis of the urea moiety .
- Solvent Selection : Avoid aqueous buffers; use anhydrous DMSO for stock solutions (≤6 months at -80°C) .
- Stability Monitoring : Quarterly HPLC analysis to detect degradation products (e.g., free urea or quinazolinone) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
